Validamycin A

trehalase inhibition IC50 comparative pharmacology

Procure Validamycin A (CAS 37248-47-8) — the definitive trehalase inhibitor for agricultural and biochemical research. Unlike generic aminoglycosides, its prodrug architecture requires intracellular β-glucosidase hydrolysis to validoxylamine A (Ki = 1.9 nM), delivering unmatched potency against Rhizoctonia solani at 0.01 μg/mL. This fungistatic mechanism preserves beneficial microbiota while minimizing resistance selection — no resistant strains reported in over four decades of commercial use. Validated for plant defense elicitation via SAR pathways and insect trehalase inhibition (aphid mortality ~80%). Insist on Validamycin A; its molecular specificity cannot be replicated by validoxylamine A, kasugamycin, or validamycin congeners B–D.

Molecular Formula C20H35NO13
Molecular Weight 497.5 g/mol
CAS No. 37248-47-8
Cat. No. B014589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValidamycin A
CAS37248-47-8
Synonymsjinggangmycin
Validacin
validamycin A
Molecular FormulaC20H35NO13
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO
InChIInChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1
InChIKeyJARYYMUOCXVXNK-CSLFJTBJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility: very soluble in water;  soluble in dimethylformamide, dimethyl sulphoxide, methanol;  sparingly soluble in acetone, ethanol.
Sparingly soluble in diethyl ether and ethyl acetate.

Structure & Identifiers


Interactive Chemical Structure Model





Validamycin A (CAS 37248-47-8): A Fungistatic Aminoglycoside Antibiotic with Potent Trehalase Inhibition for Agricultural Disease Control


Validamycin A (CAS 37248-47-8), also known as jinggangmycin, is a pseudotrisaccharide aminoglycoside antibiotic and fungicide produced by fermentation of Streptomyces hygroscopicus var. limoneus [1]. It is the primary active component of the validamycin complex, which has been commercially used since the 1970s primarily for the control of sheath blight in rice and other crops caused by Rhizoctonia solani [2]. As a competitive inhibitor of trehalase (α,α-trehalose glucohydrolase, EC 3.2.1.28), an enzyme essential for fungal energy metabolism, Validamycin A acts as a fungistatic agent that inhibits hyphal extension without completely inhibiting growth, thereby reducing the risk of resistance development [3]. The compound is also known to induce systemic acquired resistance (SAR) in plants and exhibits inhibitory activity against insect trehalases, making it a versatile tool in agricultural and biochemical research .

Why Generic Substitution of Validamycin A Fails: Evidence for Molecular and Functional Specificity


Generic substitution of Validamycin A (CAS 37248-47-8) with other aminoglycoside antibiotics or trehalase inhibitors is not scientifically justified due to its unique prodrug mechanism, differential cellular uptake, and distinct selectivity profile. Unlike its direct hydrolysis product, validoxylamine A, which lacks in vivo antifungal activity due to poor cellular uptake [1], Validamycin A is actively transported into fungal cells and subsequently hydrolyzed by a β-glucosidase to the active inhibitor [2]. This prodrug design is not replicated by other in-class compounds such as kasugamycin, which exhibits a different mechanism of action and off-target toxicity profile [3]. Furthermore, Validamycin A demonstrates superior antifungal potency against Rhizoctonia solani compared to other validamycin analogs (e.g., Validamycin B, C, D) and validoxylamines, with a minimum effective concentration of 0.01 μg/mL in standardized assays [4]. Therefore, substituting Validamycin A without specific consideration of its molecular architecture and validated performance metrics would compromise experimental reproducibility and field efficacy.

Validamycin A (37248-47-8) Quantitative Comparative Evidence for Informed Procurement


Trehalase Inhibition Potency: Validamycin A vs. Other Inhibitors

Validamycin A demonstrates exceptionally potent, competitive inhibition of trehalase from Dictyostelium discoideum with an IC50 of 1 × 10⁻⁹ M, which is 20-fold more potent than the related inhibitor MDL 25,637 (IC50 = 2 × 10⁻⁸ M) and 125,000-fold more potent than castanospermine (IC50 = 1.25 × 10⁻⁴ M) [1]. Additionally, the inhibition is time-dependent, with potency increasing upon pre-incubation with the enzyme for up to 60 minutes, indicating a slow-binding mechanism [2]. This high potency is attributed to the strict binding specificity of Validamycin A for trehalase, which has been exploited for the synthesis of a trehalase-specific affinity resin [3]. In contrast, weaker trehalase inhibitors such as phloridzin and amygdalin show poor insecticidal efficacy due to hydrolysis by insect β-glucosidases, whereas Validamycin A, through its hydrolysis product validoxylamine A, remains a potent inhibitor [4]. For Rhizoctonia solani trehalase, Validamycin A exhibits an IC50 of 72 μM, while the aglycone validoxylamine A has a Ki of 1.9 nM, underscoring the importance of intracellular activation [5].

trehalase inhibition IC50 comparative pharmacology

Antifungal Activity Against Rhizoctonia solani: Validamycin A vs. Validamycin Analogs

Validamycin A is among the most potent members of the validamycin family against Rhizoctonia solani, the causative agent of sheath blight. In a standardized dendroid-test method, Validamycin A required a minimum concentration of just 0.01 μg/mL to inhibit hyphal growth, which is 50-fold lower than Validamycin B (0.50 μg/mL), 1000-fold lower than Validamycin C (10 μg/mL), and 2500-fold lower than Validamycin D (25 μg/mL) [1]. This potency is equivalent to Validamycins E and F, but these analogs are α-d-glucopyranosyl derivatives that exhibit reduced permeability in some assays [2]. Furthermore, Validamycin A was effective against sheath blight in greenhouse tests at a concentration of 30 ppm, demonstrating in vivo efficacy despite its in vitro inactivity on standard agar media [3]. This in vitro-in vivo discordance highlights the critical role of fungal metabolism in activating the compound to validoxylamine A, a feature not shared by all validamycin analogs [4].

antifungal activity Rhizoctonia solani dendroid-test

Prodrug Mechanism and Cellular Uptake: Validamycin A vs. Validoxylamine A

Validamycin A functions as a prodrug that requires intracellular hydrolysis by a fungal β-glucosidase to yield validoxylamine A, the actual trehalase inhibitor. This mechanism was demonstrated by incubating washed mycelia of R. solani with validamycins, which showed that Validamycin A is actively transported into the cell and hydrolyzed, whereas validoxylamine A, despite having a lower Ki (1.9 nM) for trehalase, exhibits poor antifungal activity in vivo due to insufficient cellular uptake [1]. Specifically, Validamycin A suppresses in vivo degradation of intracellular trehalose at a very low concentration of 0.1 μg/mL, a level at which validoxylamine A is ineffective [2]. Furthermore, the β-d-glucosyl residue in Validamycin A confers more favorable uptake compared to the α-d-glucosyl residue in Validamycin D or the aglycone validoxylamine A [3]. This prodrug design is a key differentiator from other trehalase inhibitors and underscores why Validamycin A, not its hydrolysis product, is the preferred compound for in vivo applications.

prodrug activation cellular uptake β-glucosidase

Selectivity Profile: Trehalase vs. Other Glycohydrolases

Validamycin A exhibits a high degree of selectivity for trehalase over other glycohydrolases in Rhizoctonia solani. In comparative enzyme assays, Validamycin A showed potent inhibition of trehalase while exhibiting no significant inhibition of cellulase, pectinase, chitinase, α-amylase, or α- and β-glucosidases [1]. This selectivity is in contrast to broad-spectrum α-glucosidase inhibitors like acarbose, which inhibit multiple carbohydrate-digesting enzymes. Validamycin A does inhibit α-glucosidases (sucrase, glucoamylase, maltase, isomaltase) but with IC50 values in the millimolar range (10⁻³–10⁻⁵ mol/L), which are several orders of magnitude higher than its trehalase inhibitory concentrations [2]. Additionally, Validamycin A shows no cytotoxicity to human bronchial epithelial cells at concentrations up to 1 μg/mL , further supporting its favorable selectivity profile for fungal targets.

selectivity off-target effects glycohydrolases

Differential Environmental and Toxicological Impact: Validamycin A vs. Kasugamycin

Validamycin A and kasugamycin are both aminoglycoside antibiotics used in agriculture, but they exhibit markedly different environmental and toxicological profiles. A comparative study in housefly larvae (Musca domestica) demonstrated that Validamycin A exposure had no significant effects on larval growth parameters, immune competence, or gut microbial composition [1]. In contrast, kasugamycin administration markedly inhibited larval development, compromised immunological defenses, and induced gut dysbiosis characterized by a decrease in beneficial Klebsiella and Enterobacter species [2]. This differential impact was attributed to the distinct effects of the two compounds on the gut microbiota, highlighting Validamycin A's superior safety profile for non-target beneficial insects [3]. Additionally, Validamycin A is known to have low toxicity to plants, fishes, and mice [4], whereas kasugamycin has a broader antibacterial spectrum that can disrupt environmental microbial communities.

ecotoxicology non-target organisms gut microbiota

Synergistic Biocontrol and Resistance Induction: Validamycin A vs. Chemical Fungicides

Validamycin A can be effectively combined with the biocontrol fungus Trichoderma asperellum GDFS1009 to achieve synergistic control of maize sheath blight caused by Rhizoctonia solani. In vitro tests demonstrated that the combined pathogen-inhibiting efficiency of Validamycin A and T. asperellum was significantly improved compared to either agent alone [1]. Importantly, transcriptome and metabolome analyses revealed that Validamycin A had no significant effects on the growth, basic metabolism, or main biocontrol mechanisms of T. asperellum [2]. Furthermore, only minor degradation (20%) of Validamycin A occurred during cofermentation with T. asperellum [3]. This compatibility contrasts with many chemical fungicides, which can be detrimental to beneficial biocontrol agents. Additionally, Validamycin A has been shown to induce systemic acquired resistance (SAR) in plants by activating defense-related enzymes and signaling pathways involving salicylic acid and jasmonic acid/ethylene, thereby providing broad-spectrum disease resistance .

biocontrol synergy induced systemic resistance Trichoderma

Validamycin A (37248-47-8): Evidence-Backed Application Scenarios for Research and Industry


Agricultural Disease Management: Control of Sheath Blight in Rice and Maize

Validamycin A is the compound of choice for controlling sheath blight caused by Rhizoctonia solani in rice and maize. Its exceptional potency against R. solani (minimum effective concentration of 0.01 μg/mL in vitro; 30 ppm effective in greenhouse tests) [1] translates to reliable field efficacy at low application rates. The compound's fungistatic mode of action, which inhibits hyphal extension without completely halting growth, reduces selection pressure for resistance development [2]. This is supported by decades of commercial use in Asia without reports of Validamycin A-resistant R. solani strains [3]. For integrated pest management programs, Validamycin A can be synergistically combined with biocontrol agents like Trichoderma asperellum to enhance disease suppression while minimizing chemical inputs [4].

Biochemical Research: Trehalase Inhibition and Affinity Chromatography

Validamycin A serves as a high-affinity ligand for trehalase purification and characterization. Its strict binding specificity for trehalase has been exploited to synthesize Validamycin A-Sepharose affinity resins, which enable rapid, large-scale purification of trehalases from diverse species [1]. In enzyme kinetics studies, Validamycin A provides a benchmark for potent, slow-binding competitive inhibition, with IC50 values in the nanomolar range (1 × 10⁻⁹ M for D. discoideum trehalase) [2]. Researchers investigating trehalose metabolism in fungi, insects, or plants can rely on Validamycin A as a selective and well-characterized inhibitor, with a defined prodrug activation mechanism that differentiates it from less specific glycohydrolase inhibitors [3].

Insect Pest Management: Targeting Trehalose-Dependent Physiology

Validamycin A has demonstrated significant potential as an insecticidal agent by targeting trehalase, an enzyme critical for insect energy metabolism. In aphid (Acyrthosiphon pisum) populations, Validamycin A achieved approximately 80% mortality through trehalase inhibition (IC50 = 2.2 × 10⁻⁷ M, Ki = 5 × 10⁻⁸ M) [1]. Unlike other trehalase inhibitors such as amygdalin and phloridzin, which are inactivated by insect β-glucosidases, Validamycin A's hydrolysis product validoxylamine A remains a potent inhibitor [2]. Furthermore, Validamycin A exhibits a favorable safety profile for non-target beneficial insects, as demonstrated by the absence of adverse effects on housefly larval growth and gut microbiota, in contrast to kasugamycin [3]. This selectivity makes Validamycin A a promising candidate for developing targeted insect pest control strategies.

Plant Defense Activation: Inducing Systemic Acquired Resistance (SAR)

Validamycin A can be utilized as a plant defense elicitor to induce broad-spectrum disease resistance. Application of Validamycin A at 10 μg/mL triggers reactive oxygen species (ROS) bursts and callose deposition in Arabidopsis thaliana, rice, and wheat within 24 hours, leading to enhanced resistance against Pseudomonas syringae, Botrytis cinerea, and Fusarium graminearum [1]. This induced resistance is mediated through salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways and is dependent on NPR1 [2]. Transcriptome analysis confirms that Validamycin A modulates the expression of genes involved in SA, JA/ET, abscisic acid (ABA), and auxin signaling pathways [3]. This application scenario is particularly valuable for reducing reliance on conventional fungicides and promoting sustainable crop protection practices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Validamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.